Ticagrelor DP1-d7 is a deuterated derivative of ticagrelor, a reversible antagonist of the platelet purinergic P2Y12 receptor. This compound is primarily utilized as an internal standard for the quantification of ticagrelor in various analytical methods, such as gas chromatography and liquid chromatography-tandem mass spectrometry. Ticagrelor itself is a small molecule used to prevent thrombotic cardiovascular events in patients with acute coronary syndrome or a history of myocardial infarction. The compound was first described in 2003 and gained approval from the European Medicines Agency in 2010 and the U.S. Food and Drug Administration in 2011 .
Ticagrelor DP1-d7 is classified as a synthetic organic compound and is identified by its DrugBank accession number DB08816. Its molecular formula is with an average molecular weight of approximately 522.568 g/mol. The presence of deuterium atoms enhances its stability, making it suitable for analytical applications .
The synthesis of Ticagrelor DP1-d7 involves several steps that include the deuteration of specific positions within the ticagrelor molecule. The general synthetic pathway can be summarized as follows:
This method emphasizes environmentally friendly solvents and processes, yielding high purity products with minimal impurities.
The molecular structure of Ticagrelor DP1-d7 can be represented as follows:
Ticagrelor DP1-d7 participates in various chemical reactions similar to its parent compound, including:
These reactions are crucial for understanding the pharmacokinetics and dynamics of ticagrelor.
Ticagrelor functions by inhibiting the P2Y12 receptor, which plays a significant role in platelet aggregation induced by adenosine diphosphate. The mechanism can be detailed as follows:
The physical and chemical properties of Ticagrelor DP1-d7 include:
Ticagrelor DP1-d7 serves primarily as an internal standard in analytical chemistry, particularly in:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2